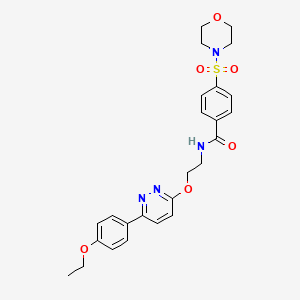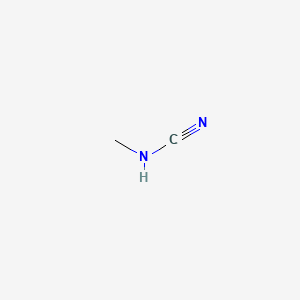
2-Ethyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one, also known as Etonitazene, is a synthetic opioid analgesic drug that is structurally similar to fentanyl. It was first synthesized in the 1950s and has been used in scientific research for its potent analgesic effects.
Mécanisme D'action
2-Ethyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates a signaling pathway that leads to the inhibition of pain signaling in the brain and spinal cord.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-Ethyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one are similar to those of other opioids. It produces analgesia, sedation, and respiratory depression. It can also cause nausea, vomiting, and constipation.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one is a potent analgesic agent that can be used in animal models to investigate the mechanisms of opioid analgesia. However, its use is limited by its potential for abuse and dependence, as well as its respiratory depressant effects.
Orientations Futures
Future research on 2-Ethyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one could focus on developing new analogs with improved selectivity and potency at the mu-opioid receptor. It could also investigate the potential use of 2-Ethyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one in treating chronic pain and other medical conditions. Additionally, research could explore the potential for abuse and dependence of 2-Ethyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one and develop strategies for mitigating these risks.
Méthodes De Synthèse
2-Ethyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one is synthesized through several chemical reactions. The starting material is 2-ethylbutyryl chloride, which is reacted with 4-(tetrahydrothiophen-3-yl)-1,4-diaminobutane to form the intermediate compound, 2-ethyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one. This intermediate is then reduced with sodium borohydride to yield 2-Ethyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one.
Applications De Recherche Scientifique
2-Ethyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one has been used in scientific research for its potent analgesic effects. It has been shown to be effective in treating pain in animal models and has been used in studies to investigate the mechanisms of opioid analgesia.
Propriétés
IUPAC Name |
2-ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2OS/c1-3-13(4-2)15(18)17-8-5-7-16(9-10-17)14-6-11-19-12-14/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLNGOFCBFMPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCCN(CC1)C2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-ethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2951021.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2951024.png)

![8-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2951027.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2951031.png)
![N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2951033.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2951034.png)
![4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2951036.png)
